Cas no 2137433-61-3 (rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine)

rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine structure
2137433-61-3 structure
商品名:rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine
CAS番号:2137433-61-3
MF:C14H19NS
メガワット:233.372362375259
CID:6339490
PubChem ID:165470658

rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine 化学的及び物理的性質

名前と識別子

    • rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine
    • EN300-1075914
    • 2137433-61-3
    • rac-(1R,6R)-6',7'-dihydro-5'H-spiro[bicyclo[4.2.0]octane-7,4'-thieno[3,2-c]pyridine]
    • インチ: 1S/C14H19NS/c1-2-4-11-10(3-1)9-14(11)12-6-8-16-13(12)5-7-15-14/h6,8,10-11,15H,1-5,7,9H2/t10-,11-,14?/m0/s1
    • InChIKey: LYTQTXDMANTQFD-RFMBEDMFSA-N
    • ほほえんだ: S1C=CC2=C1CCNC12C[C@@H]2CCCC[C@H]12

計算された属性

  • せいみつぶんしりょう: 233.12382078g/mol
  • どういたいしつりょう: 233.12382078g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 40.3Ų

rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1075914-10g
rac-(1R,6R)-6',7'-dihydro-5'H-spiro[bicyclo[4.2.0]octane-7,4'-thieno[3,2-c]pyridine]
2137433-61-3 95%
10g
$4236.0 2023-10-28
Enamine
EN300-1075914-0.5g
rac-(1R,6R)-6',7'-dihydro-5'H-spiro[bicyclo[4.2.0]octane-7,4'-thieno[3,2-c]pyridine]
2137433-61-3 95%
0.5g
$946.0 2023-10-28
Enamine
EN300-1075914-0.25g
rac-(1R,6R)-6',7'-dihydro-5'H-spiro[bicyclo[4.2.0]octane-7,4'-thieno[3,2-c]pyridine]
2137433-61-3 95%
0.25g
$906.0 2023-10-28
Enamine
EN300-1075914-5.0g
rac-(1R,6R)-6',7'-dihydro-5'H-spiro[bicyclo[4.2.0]octane-7,4'-thieno[3,2-c]pyridine]
2137433-61-3
5g
$3728.0 2023-06-10
Enamine
EN300-1075914-2.5g
rac-(1R,6R)-6',7'-dihydro-5'H-spiro[bicyclo[4.2.0]octane-7,4'-thieno[3,2-c]pyridine]
2137433-61-3 95%
2.5g
$1931.0 2023-10-28
Enamine
EN300-1075914-10.0g
rac-(1R,6R)-6',7'-dihydro-5'H-spiro[bicyclo[4.2.0]octane-7,4'-thieno[3,2-c]pyridine]
2137433-61-3
10g
$5528.0 2023-06-10
Enamine
EN300-1075914-1.0g
rac-(1R,6R)-6',7'-dihydro-5'H-spiro[bicyclo[4.2.0]octane-7,4'-thieno[3,2-c]pyridine]
2137433-61-3
1g
$1286.0 2023-06-10
Enamine
EN300-1075914-1g
rac-(1R,6R)-6',7'-dihydro-5'H-spiro[bicyclo[4.2.0]octane-7,4'-thieno[3,2-c]pyridine]
2137433-61-3 95%
1g
$986.0 2023-10-28
Enamine
EN300-1075914-0.05g
rac-(1R,6R)-6',7'-dihydro-5'H-spiro[bicyclo[4.2.0]octane-7,4'-thieno[3,2-c]pyridine]
2137433-61-3 95%
0.05g
$827.0 2023-10-28
Enamine
EN300-1075914-0.1g
rac-(1R,6R)-6',7'-dihydro-5'H-spiro[bicyclo[4.2.0]octane-7,4'-thieno[3,2-c]pyridine]
2137433-61-3 95%
0.1g
$867.0 2023-10-28

rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine 関連文献

rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridineに関する追加情報

Chemical Profile of rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine (CAS No. 2137433-61-3)

rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine, identified by the CAS number 2137433-61-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique spirobicyclic framework and fused heterocyclic system. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest for potential therapeutic applications.

The molecular architecture of rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine features a spirobicyclo[4.2.0]octane core, which is a key structural motif known for its rigid conformation and potential to interact with biological targets in a specific manner. This core is further functionalized with a thiophene ring and a pyridine moiety at the 7 and 4' positions, respectively. Such structural features not only contribute to the compound's overall complexity but also open up possibilities for diverse biological interactions.

In recent years, there has been growing interest in spirobicyclic compounds due to their unique pharmacokinetic properties and potential to modulate biological pathways in novel ways. The spirobicyclo[4.2.0]octane scaffold, in particular, has been explored in the development of drugs targeting neurological disorders, inflammation, and cancer. The presence of the thiophene and pyridine rings in rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine suggests that it may interact with multiple targets or exhibit dual mechanisms of action.

One of the most compelling aspects of this compound is its stereochemistry. The rac designation indicates that it is a racemic mixture of the (1R,6R) enantiomer pair. Enantioselective synthesis and evaluation are crucial steps in drug development to ensure that only the active enantiomer is present in the final therapeutic product. The stereochemical purity of rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine could significantly influence its biological activity and pharmacological profile.

Recent studies have demonstrated that spirobicyclic compounds can serve as versatile scaffolds for drug discovery due to their ability to adopt multiple conformations and interact with biological macromolecules in complex ways. The fused heterocyclic system in rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine provides additional opportunities for modulating electronic properties and enhancing binding affinity to target proteins or enzymes.

The thiophene ring is a well-known pharmacophore found in numerous bioactive molecules, including antiviral and anticancer agents. Its presence in rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine suggests potential interactions with enzymes or receptors that recognize thiophene-containing structures. Similarly, the pyridine moiety is frequently encountered in medicinal chemistry due to its ability to form hydrogen bonds and participate in metal coordination events.

From a synthetic chemistry perspective, rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine presents an intriguing challenge due to its complex architecture and multiple stereocenters. The development of efficient synthetic routes to this compound would be valuable for both academic research and industrial applications aimed at producing derivatives with enhanced biological activity.

In conclusion, rac-(1R,6R)-6',7'-dihydro-5'H-spirobicyclo4.2.0octane-7,4'-thieno3,2-cpyridine (CAS No. 2137433-61-3) represents an exciting opportunity for researchers interested in exploring novel pharmacological scaffolds with promising therapeutic potential.* Its unique structural features,* including the spirobicyclic core,* fused heterocycles,* and stereochemical complexity,* make it an attractive candidate for further investigation.* As research continues*in the field*of medicinal chemistry,*this compound*holds*the*potential*to contribute*to the development*of new treatments*for various diseases.*

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